Product packaging for 5-Phenylpyrazolo[1,5-A]pyridine(Cat. No.:)

5-Phenylpyrazolo[1,5-A]pyridine

Cat. No.: B11900497
M. Wt: 194.23 g/mol
InChI Key: SXTFYUQMDGRLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylpyrazolo[1,5-a]pyridine is a high-purity chemical compound serving as a versatile scaffold in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine core is a fused, rigid, and planar N-heterocyclic system that is a privileged structure in combinatorial library design . Researchers value this scaffold for its significant synthetic versatility, which permits extensive structural modifications throughout its periphery to optimize pharmacological properties . This compound class has demonstrated substantial research value across multiple therapeutic areas. Pyrazolo[1,5-a]pyridine derivatives have been identified as potent antagonists for various biological targets. Notable applications include their development as orally active EP1 receptor antagonists for treating conditions like overactive bladder , as well as 5HT3 antagonists . The structural framework is also significant in neurological research, as derivatives have been investigated as dopamine D3 agonists and D4 antagonists, relevant for disorders such as Parkinson's disease and schizophrenia . Furthermore, these compounds have shown promise as selective corticotropin-releasing factor 1 (CRF1) receptor antagonists for stress-related disorders and as potent p38 inhibitors . The robust and efficient synthetic routes available for pyrazolo[1,5-a]pyridines, such as cross-dehydrogenative coupling reactions, make this class particularly attractive for parallel synthesis and the generation of diverse compound libraries for high-throughput screening . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B11900497 5-Phenylpyrazolo[1,5-A]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

5-phenylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-7-9-15-13(10-12)6-8-14-15/h1-10H

InChI Key

SXTFYUQMDGRLDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=NN3C=C2

Origin of Product

United States

Reactivity and Post Synthetic Functionalization of the Pyrazolo 1,5 a Pyridine Core

Regioselective Functionalization of the Pyrazolo[1,5-A]pyridine (B1195680) Scaffold

The selective functionalization of the pyrazolo[1,5-a]pyridine core is crucial for creating a diversity of derivatives. The inherent reactivity of the scaffold allows for directed reactions at specific positions, most notably at the C7 and C3 positions, with the C2 position also being accessible under certain conditions.

Directed metalation has proven to be a powerful strategy for achieving regioselectivity. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl, allows for the selective deprotonation and subsequent functionalization of the pyrazolo[1,5-a]pyridine ring. acs.orgacs.orgnih.gov For instance, the C7-position can be selectively metalated using TMPMgCl·LiCl, even in the presence of a substituent at the C2 position. acs.org The metalation of 2-phenylpyrazolo[1,5-a]pyridine, for example, requires 2.5 equivalents of the TMP-base to achieve full conversion, leading to functionalization at the C7 position. acs.orgacs.org

Furthermore, the presence of a directing group, such as a sulfoxide, can steer metalation to the C6 position. acs.org This ortho-metalation is then followed by reactions with various electrophiles. acs.org The choice of the metalating agent and the presence of additives like BF₃·OEt₂ can also modulate the regioselectivity, offering pathways to functionalize the C2 position. acs.orgacs.orgnih.gov

The table below summarizes the regioselective functionalization of pyrazolo[1,5-a]pyridine derivatives using TMP bases.

Starting MaterialReagentPosition FunctionalizedProduct TypeYield (%)
2-Phenylpyrazolo[1,5-a]pyridine1. TMPMgCl·LiCl (2.5 equiv) 2. I₂C77-Iodo-2-phenylpyrazolo[1,5-a]pyridine77
2-Phenylpyrazolo[1,5-a]pyridine1. TMPMgCl·LiCl (2.5 equiv) 2. Allyl bromide, CuCl₂·2LiClC77-Allyl-2-phenylpyrazolo[1,5-a]pyridine67
Pyrazolo[1,5-a]pyridine1. TMPZnCl·LiCl, BF₃·OEt₂ 2. I₂C22-Iodopyrazolo[1,5-a]pyridine92
Pyrazolo[1,5-a]pyridine1. TMPZnCl·LiCl, BF₃·OEt₂ 2. 3-Fluorobenzoyl chloride, CuCl₂·2LiClC22-(3-Fluorobenzoyl)pyrazolo[1,5-a]pyridine43

Nucleophilic Aromatic Substitution (NAS) at Peripheral Positions

Nucleophilic aromatic substitution (NAS) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups or containing good leaving groups. In the context of pyridine-containing heterocycles, NAS reactions are a viable method for introducing a range of nucleophiles. Pyridine (B92270) and its fused derivatives typically undergo NAS at the α (2- and 6-) and γ (4-) positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate. vaia.com

For the pyrazolo[1,5-a]pyridine scaffold, the pyridine ring portion is susceptible to NAS, especially at the C5 and C7 positions, if they bear a suitable leaving group, such as a halogen. nih.govnih.gov This strategy is widely employed in medicinal chemistry to install various functionalities. For example, the reaction of a 7-chloro-pyrazolo[1,5-a]pyrimidine derivative with morpholine (B109124) results in selective substitution at the C7 position. nih.gov While this example is from the related pyrazolo[1,5-a]pyrimidine (B1248293) system, the principle is directly applicable to pyrazolo[1,5-a]pyridines. The presence of the electron-donating pyrazole (B372694) ring can influence the reactivity, but positions analogous to the 2- and 4-positions of pyridine remain the most likely sites for NAS.

Direct C-H Bond Functionalization Methodologies

Direct C-H bond functionalization represents a highly atom-economical and efficient approach to modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov

Direct halogenation of the pyrazolo[1,5-a]pyridine core can be achieved through C-H activation. A one-pot method for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives involves a cyclocondensation reaction followed by oxidative halogenation using a combination of NaX (X = Cl, Br, I) and K₂S₂O₈ in water. nih.gov This approach is also effective for the direct oxidative halogenation of pre-formed pyrazolo[1,5-a]pyrimidine rings. nih.gov

For the pyrazole ring portion of the scaffold, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed using N-halosuccinimides (NXS, where X = Br, I, Cl) as the halogen source at room temperature. beilstein-archives.org This metal-free protocol provides an efficient route to 4-halogenated pyrazole derivatives. beilstein-archives.org Given the electronic nature of the pyrazolo[1,5-a]pyridine system, the C3 position is a prime candidate for electrophilic halogenation.

The table below illustrates the direct halogenation of pyrazole derivatives.

Starting MaterialReagentProductYield (%)
3-Phenyl-1H-pyrazol-5-amineNBS4-Bromo-3-phenyl-1H-pyrazol-5-amine90
3-Phenyl-1H-pyrazol-5-amineNIS4-Iodo-3-phenyl-1H-pyrazol-5-amine91
3-Phenyl-1H-pyrazol-5-amineNCS4-Chloro-3-phenyl-1H-pyrazol-5-amine48

Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for forming C-C and C-heteroatom bonds by combining two C-H moieties. acs.orgnih.gov An efficient and environmentally friendly method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the CDC of N-amino-2-iminopyridine derivatives with β-ketoesters and β-diketones. acs.orgnih.gov This reaction is promoted by acetic acid and molecular oxygen, proceeding without a metal catalyst. acs.orgnih.govnih.gov The proposed mechanism involves an acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization. nih.govnih.gov This methodology allows for the construction of the pyrazolo[1,5-a]pyridine core itself, highlighting the inherent reactivity of the precursor components that lead to this stable heterocyclic system.

Introduction of Key Functional Groups (e.g., Phosphonates)

The introduction of specific functional groups is key to modulating the properties of the pyrazolo[1,5-a]pyridine core. While the direct introduction of phosphonate (B1237965) groups onto the 5-phenylpyrazolo[1,5-a]pyridine scaffold is not extensively documented in the reviewed literature, methods for installing other important functionalities are well-established.

For example, formyl groups can be introduced at the highly nucleophilic C3 position using Vilsmeier-Haack conditions. mdpi.com Amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids with various primary amines is a straightforward method to produce a library of carboxamide derivatives. acs.org These carboxamides are synthesized from the corresponding carboxylic acid intermediates, which are typically formed via a 1,3-dipolar cycloaddition reaction. acs.org These examples demonstrate that standard synthetic transformations can be readily applied to the pyrazolo[1,5-a]pyridine core to install a variety of functional groups.

Construction of Fused Ring Systems and Bipyrazolo Derivatives

The pyrazolo[1,5-a]pyridine scaffold can serve as a building block for more complex, fused heterocyclic systems. One-pot transition-metal-free procedures have been developed for the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones. This involves the reaction of 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles with primary alkylamines, proceeding through an amide intermediate followed by an intramolecular N-arylation via nucleophilic aromatic substitution. rsc.org

Furthermore, the synthesis of bipyrazole derivatives is an area of active research. researchgate.netarabjchem.org These structures can be formed through various strategies, including the cyclocondensation of pyrazoles containing difunctional moieties with hydrazines. researchgate.net Pyrazolopyridines can be prepared by the double condensation of aminopyrazoles with keto-esters. arabjchem.org These methods allow for the creation of larger, more complex structures with potential applications in materials science and medicinal chemistry.

Structure Activity Relationship Sar Studies on Pyrazolo 1,5 a Pyridine Derivatives

Influence of Substituent Patterns on Molecular Interactions

For instance, in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists, pyrazolo[1,5-a]pyridine (B1195680) derivatives with 2,4-disubstituted phenyl rings at the C-7 position and dialkylamino groups at the C-3 position demonstrated potent binding activity. The nature of the dialkylamino group itself was found to be a key determinant of activity, with 3-dicyclopropylmethylamino derivatives showing enhanced functional antagonistic activity compared to their di-n-propyl counterparts. This highlights how even subtle changes in the substituent's structure can lead to significant differences in molecular interactions and biological response.

Specific Impact of Phenyl Ring Substitutions (e.g., 2,5-Substitution, Halogenated Phenyl Groups)

Substitutions on the phenyl ring of phenylpyrazolo[1,5-a]pyridine derivatives play a critical role in modulating their biological efficacy. The position, number, and electronic nature of these substituents can profoundly affect binding affinity and selectivity.

In the context of anti-mycobacterial agents, the substitution pattern on the phenyl rings of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines is directly linked to their activity against Mycobacterium tuberculosis. nih.gov Research has shown that a 3-(4-fluoro)phenyl group, in combination with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, is particularly effective. nih.gov This suggests that the electronic properties conferred by the fluorine atom are beneficial for the compound's antimycobacterial action. nih.gov

Similarly, in the pursuit of dual inhibitors for CDK2 and TRKA kinases, halogen substitutions on the phenyl group were found to be influential. nih.gov A comparative analysis showed that a bromo substitution on the phenyl ring (compound 6p) resulted in better activity against both CDK2 and TRKA compared to a chloro substitution (compound 6o). nih.gov

The following table summarizes the inhibitory concentrations (IC₅₀) for selected halogenated phenyl derivatives against CDK2 and TRKA kinases.

CompoundPhenyl SubstitutionCDK2 IC₅₀ (µM)TRKA IC₅₀ (µM)
6o Chloro0.761.59
6p Bromo0.671.34
Data sourced from a study on dual inhibitors of CDK2 and TRKA kinases. nih.gov

Furthermore, for antiproliferative activity against certain cancer cell lines, a chloro substitution on the phenyl ring was found to contribute positively to the compound's cytotoxic potential. nih.gov This was highlighted in a structure-activity relationship (SAR) analysis where the chloro-substituted compound (11f) showed stronger antiproliferative activity compared to its fluoro (11e) and bromo (11g) analogs against the T47D cell line. nih.gov

Correlation of Substitutions at Core Positions (e.g., C-3, C-5, C-7) with Biological Profile

The biological profile of pyrazolo[1,5-a]pyridine derivatives is heavily dependent on the nature and position of substituents on the core heterocyclic structure. Specific substitutions at the C-3, C-5, and C-7 positions have been shown to be critical for various therapeutic activities.

C-3 Position: Substituents at the C-3 position significantly influence the antiviral activity of pyrazolo[1,5-a]pyridines against herpes viruses. nih.gov Alterations in the basicity and orientation of the heteroatom group at C-3 lead to substantial changes in antiviral potency. nih.gov For dual CDK2 and TRKA kinase inhibitors, replacing a COOEt group at the C-3 position with a cyano (CN) group resulted in a remarkable increase in activity. nih.gov

C-5 Position: In the development of selective PI3Kδ inhibitors, the introduction of indole (B1671886) derivatives at the C(5) position of the pyrazolo[1,5-a]pyrimidine (B1248293) core was a key strategy. mdpi.com It is suggested that the indole group can form an additional hydrogen bond with the amino acid Asp-787 in the enzyme's active site, enhancing selectivity for PI3Kδ over other isoforms. mdpi.com

C-7 Position: For antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, a phenyl group at the C-7 position is a common feature in potent compounds. nih.gov The substitution pattern on this C-7 phenyl ring, often in conjunction with a dialkylamino group at C-3, is crucial for high binding affinity. Specifically, 2,4-disubstituted phenyl rings at C-7 have been shown to yield potent antagonists.

The table below illustrates the impact of C-3 and C-7 substitutions on the binding affinity (Ki) for the CRF1 receptor.

CompoundC-3 SubstituentC-7 Phenyl SubstitutionCRF1 Ki (nM)
24a di-n-propylamino2,4-dichlorophenyl1.6
24b dicyclopropylmethylamino2,4-dichlorophenyl1.1
24f di-n-propylamino2-chloro-4-methylphenyl1.2
24g dicyclopropylmethylamino2-chloro-4-methylphenyl0.9
Data sourced from a study on CRF1 receptor antagonists.

Analysis of Structural Features Dictating Binding Affinity and Selectivity

In the case of PI3Kδ inhibitors, a crucial interaction is the hydrogen bond formed between the oxygen atom of a morpholine (B109124) ring (part of the pyrazolo[1,5-a]pyrimidine derivative) and the amino acid Val-828 in the hinge region of the enzyme's active site. mdpi.com Furthermore, the presence of an indole substituent at the C(5) position can create an additional hydrogen bond with Asp-787, which is a key factor in achieving high selectivity for the PI3Kδ isoform. mdpi.com

For dual CDK2 and TRKA kinase inhibitors, the core pyrazolo[1,5-a]pyrimidine structure serves as a scaffold that correctly orients substituents for optimal interaction. nih.gov These compounds are designed to compete with ATP in the kinase active site through a combination of hydrophobic interactions and hydrogen bonding. nih.gov The nature of halogen substitutions on the phenyl ring, for example, can fine-tune these interactions, with a bromo group proving more effective than a chloro group for enhancing binding affinity in certain derivatives. nih.gov The replacement of an ester group with a smaller, electron-withdrawing cyano group at the C-3 position also significantly boosted inhibitory activity, likely by altering the electronic distribution and steric profile of the molecule to better fit the active site. nih.gov

The minimal pharmacophore for antiviral potency in this class of compounds has been elaborated through studies focusing on the C3 substituent, indicating that the orientation and basicity of groups at this position are critical for binding to the viral target. nih.gov This underscores the principle that specific, well-defined structural elements are the primary determinants of a compound's ability to bind with high affinity and selectivity to its biological target.

Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyridine Systems

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding ligand-receptor interactions at a molecular level.

Research on pyrazolo[1,5-a]pyridine (B1195680) and its fused analogue, pyrazolo[1,5-a]pyrimidine (B1248293), has demonstrated significant potential in targeting various protein kinases and enzymes implicated in diseases like cancer. For instance, derivatives of the pyrazolo[1,5-a]pyrimidine core, which shares structural similarities with 5-Phenylpyrazolo[1,5-a]pyridine, have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). nih.gov Docking simulations revealed that these compounds fit within the ATP-binding sites of both kinases, mimicking the binding modes of established inhibitors like dinaciclib (B612106) and larotrectinib. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold is crucial for forming hydrogen bonds with key hinge region residues, such as Leu83 in CDK2 and Met592 in TRKA. nih.govmdpi.com

In one study, a series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives were docked into the active sites of CDK2 and TRKA. The results, summarized in the table below, show the binding affinities (docking scores) and highlight the key interactions that stabilize the ligand-protein complex.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Milciclib (Reference)CDK2-10.1Leu83, Glu81 nih.gov
Repotrectinib (Reference)TRKA-10.9Met592, Glu590, Arg654 nih.gov
Compound 6nCDK2-9.8Leu83, Lys33, Asp145 nih.gov
Compound 6nTRKA-10.7Met592, Asp667 nih.gov
Compound 5bCDK2-7.31Leu83, Gln131 ekb.eg

Similarly, docking studies on other pyrazolo[1,5-a]pyrimidine derivatives have shown their potential as inhibitors of enzymes like 14-alpha demethylase and transpeptidase, which are crucial targets in antimicrobial research. nih.gov The core heterocyclic structure consistently participates in essential hydrogen bonding and hydrophobic interactions within the active sites of these diverse biological targets. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These studies provide fundamental information on parameters like frontier molecular orbitals (HOMO and LUMO), energy gaps, and charge distribution, which are critical for understanding a compound's photophysical properties and reaction mechanisms.

For the pyrazolo[1,5-a]pyrimidine system, which is structurally related to pyrazolo[1,5-a]pyridines, DFT and Time-Dependent DFT (TD-DFT) calculations have been used to analyze its electronic and optical properties. rsc.org These studies reveal that the pyrazolo[1,5-a]pyrimidine core is a π-amphoteric system, meaning it has both electron-donating (π-excedent pyrazole (B372694) ring) and electron-accepting (π-deficient pyrimidine (B1678525) ring) characteristics. nih.gov

The nature and position of substituents, such as a phenyl group at the C5 position, significantly influence the electronic properties. Theoretical calculations have shown that electron-donating groups (EDGs) at position 7 of the fused ring lead to higher absorption and emission intensities due to an intramolecular charge transfer (ICT) process. rsc.org Conversely, electron-withdrawing groups (EWGs) tend to decrease these intensities. The electronic transition analysis from TD-DFT calculations confirms that the lowest energy absorption is governed by a HOMO → LUMO transition. nih.gov This theoretical understanding is crucial for designing novel fluorophores and optical materials based on this scaffold. rsc.orgrsc.org

Conformational Analysis and Supramolecular Phenomena

The three-dimensional structure and intermolecular interactions of pyrazolo[1,5-a]pyridine derivatives are key to their applications in materials science and medicinal chemistry. Conformational analysis and the study of supramolecular phenomena, often aided by X-ray crystallography and computational modeling, reveal how these molecules arrange themselves in the solid state.

Pyrazolo[1,5-a]pyrimidine derivatives have a noted tendency to form crystalline structures characterized by significant supramolecular assemblies. nih.gov These assemblies are often driven by non-covalent interactions such as π-π stacking, C-H···π, and C-H···N interactions. nih.gov The presence of aryl groups, such as the phenyl group in this compound, can play a crucial role in promoting these π-stacking interactions, which influence the molecular packing and, consequently, the material's properties. nih.gov

For example, the crystal structure of certain haloaryl-substituted pyrazolo[1,5-a]pyrimidines reveals the formation of molecular chains through these non-covalent interactions. nih.gov Furthermore, X-ray diffraction analysis has been essential in unequivocally confirming the regioselectivity of synthesis, distinguishing between different possible isomers and verifying the final molecular geometry. nih.gov

Computational Prediction of Pharmacokinetic-Relevant Molecular Properties (e.g., Lipophilicity, Solubility)

In modern drug discovery, the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to assess the drug-likeness of a compound. Computational models are used to estimate pharmacokinetic-relevant properties like lipophilicity (logP), solubility, gastrointestinal absorption, and potential for inhibiting metabolic enzymes like cytochrome P450 (CYP) isoforms.

Studies on various pyrazolo[1,5-a]pyrimidine derivatives have utilized computational tools to predict their ADME profiles. nih.govresearchgate.net Many of the analyzed compounds were found to comply with Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov Predictions indicated high gastrointestinal absorption for most tested derivatives. nih.gov However, these studies also predicted the potential for inhibition of several CYP isoforms (CYP1A2, CYP2C19, CYP2C9, and CYP3A4), which is a critical consideration for potential drug-drug interactions. researchgate.net In contrast, the derivatives were generally predicted to be non-inhibitors of the CYP2D6 enzyme. researchgate.net

The table below presents a summary of computationally predicted properties for representative pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the utility of these methods in early-stage drug development.

CompoundPropertyPredicted Outcome/ValueReference
Pyrazolo[1,5-a]pyrimidine derivative 12bLipinski's Rule ComplianceYes (0 violations) researchgate.net
Pyrazolo[1,5-a]pyrimidine derivative 12bGI AbsorptionHigh researchgate.net
Pyrazolo[1,5-a]pyrimidine derivative 12bCYP2D6 InhibitionNon-inhibitor researchgate.net
Pyrazolo[1,5-a]pyrimidine derivative 12bCarcinogenicityInactive researchgate.net
General Pyrazolo[1,5-a]pyrimidineshERG InhibitionMedium Risk nih.gov

Furthermore, studies on radiolabeled [¹⁸F]-pyrazolo[1,5-a]pyrimidine derivatives have explored the effect of lipophilicity on biodistribution. It was found that decreased lipophilicity, achieved by introducing ester and hydroxyl groups, did not negatively impact the biological behavior of these compounds in tumor models, demonstrating the scaffold's tolerance for modification. researchgate.net

Mechanistic Insights through Theoretical Modeling

Theoretical modeling is a powerful approach to elucidate the mechanisms of chemical reactions, predict their outcomes, and explain observed regioselectivity. For the synthesis of the pyrazolo[1,5-a]pyridine core, computational studies complement experimental findings to provide a complete picture of the reaction pathway.

The most common route to the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction between an N-iminopyridinium ylide and a suitable dipolarophile, such as an alkyne. researchgate.net Theoretical modeling helps to understand the energetics of the transition states and intermediates, explaining why a particular regioisomer is formed preferentially. For example, in the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, mechanistic studies supported by spectroscopic analysis and X-ray crystallography confirm the reaction pathway. acs.org

In the synthesis of 7-aminopyrazolo[1,5-a]pyrimidines, the reaction of 5-aminopyrazoles with benzylidene malononitrile (B47326) selectively yields the 7-amino derivative rather than the 5-amino isomer. nih.gov Mechanistic considerations suggest that the reaction proceeds via a nucleophilic attack followed by cyclization and dehydration. nih.gov Theoretical models can rationalize this selectivity by comparing the stability of the intermediates and the energy barriers of the competing pathways, confirming that the observed product is the thermodynamically or kinetically favored one.

Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-Phenylpyrazolo[1,5-a]pyridine and its derivatives, both ¹H and ¹³C NMR provide invaluable data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of a this compound derivative, specifically 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, reveals characteristic signals. In a DMSO-d₆ solvent, the phenyl group protons appear as a multiplet in the range of δ 7.48–7.59 ppm. acs.org Other protons on the pyrazolo[1,5-a]pyridine (B1195680) core and its substituents show distinct chemical shifts and coupling patterns, allowing for the complete assignment of the proton structure. acs.org

Table 1: ¹H NMR Data for a this compound Derivative

Proton Chemical Shift (δ ppm) Solvent
Phenyl-H 7.48-7.59 (m) DMSO-d₆
Other Protons Various DMSO-d₆

Data for 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. acs.org

Table 2: ¹³C NMR Data for a this compound Derivative

Carbon Chemical Shift (δ ppm) Solvent
Phenyl-C 127.8, 128.1, 128.5 DMSO-d₆
Other Carbons Various DMSO-d₆

Data for 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. acs.org

Mass Spectrometry (MS, High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the electron impact (EI) mass spectrum of 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, the molecular ion peak (M⁺) is observed at m/z 320, which corresponds to the molecular weight of the compound. acs.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula. For the same derivative, the calculated exact mass for C₁₈H₁₆N₄O₂ is 320.1268, and the experimentally found mass is 320.1267, unequivocally confirming the molecular formula. acs.org

Table 3: Mass Spectrometry Data for a this compound Derivative

Technique m/z Assignment
MS (EI) 320 M⁺
HRMS (EI) 320.1267 (found) C₁₈H₁₆N₄O₂

Data for 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative, 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, recorded using a KBr disk, shows characteristic absorption bands. acs.org These include bands for the amino group (NH₂) at 3454 and 3325 cm⁻¹, the cyano group (CN) at 2216 cm⁻¹, and the carbonyl group (CO) of the ester at 1701 cm⁻¹. acs.org

Table 4: IR Spectroscopy Data for a this compound Derivative

Functional Group Wavenumber (cm⁻¹)
NH₂ 3454, 3325
CN 2216
CO 1701

Data for 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. acs.org

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of molecules.

UV-Vis Absorption Spectroscopy: Pyrazolo[1,5-a]pyridine derivatives exhibit characteristic absorption spectra. For instance, a novel pyrazolo[1,5-a]pyridine fluorophore shows specific absorption maxima that are dependent on the pH of the solution. nih.gov The absorption spectra of some derivatives are also influenced by the solvent polarity. lookchem.com

Fluorescence Spectroscopy: Many pyrazolo[1,5-a]pyridine derivatives are fluorescent. A newly synthesized pyrazolo[1,5-a]pyridine-based probe, for example, displays weak fluorescence at higher pH values, but its fluorescence intensity increases significantly in acidic conditions, with a nearly 7-fold enhancement observed between pH 5.2 and 2.4. nih.gov This particular probe has a high quantum yield of 0.64 at pH 2.4. nih.gov The fluorescence properties, including emission wavelengths and quantum yields, are often dependent on the substituents on the pyrazolo[1,5-a]pyridine core and the solvent. nih.govrsc.orgresearchgate.net

Table 5: Photophysical Data for a Pyrazolo[1,5-a]pyridine-based pH Probe

Property Value Condition
Fluorescence Emission 445 nm pH 2.4
Quantum Yield (φ) 0.64 pH 2.4

Data for a novel pyrazolo[1,5-a]pyridine carboxylic acid probe. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-phenylpyrazolo[1,5-a]pyridine derivatives?

The synthesis typically involves condensation of aminopyrazole precursors with electrophilic reagents. For example:

  • Condensation with enamines : Hydrazine hydrate reacts with enamines under controlled conditions to yield cyanopyrazoles or aminopyrazoles, which are cyclized to form the pyrazolo[1,5-a]pyridine core .
  • One-pot regioselective synthesis : A three-step method using catalysts like AgNO₃ or Pd(OAc)₂ enables efficient formation of 5-methyl-4-phenyl derivatives via tandem alkynylation and cyclization .
  • Tandem reactions : Palladium-catalyzed/silver-mediated elimination and cyclization reactions allow direct functionalization of N-iminopyridinium ylides with aryl halides or alkynes .

Q. How can researchers characterize the electronic properties of this compound using computational methods?

Density Functional Theory (DFT) is widely employed:

  • Exchange-correlation functionals : Becke’s hybrid functional (B3LYP) incorporates exact exchange terms to improve accuracy in predicting thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) .
  • Electron density analysis : The Lee-Yang-Parr (LYP) correlation-energy formula, combined with gradient expansions, models electron correlation effects for molecular orbitals and reactivity predictions .
  • Applications include optimizing substituent effects on aromatic rings and predicting regioselectivity in electrophilic substitution reactions.

Advanced Research Questions

Q. What strategies address regioselectivity challenges in the synthesis of 2-substituted pyrazolo[1,5-a]pyridine derivatives?

Regioselectivity is influenced by:

  • Catalytic systems : Pd/Ag bimetallic systems favor 2-substitution via oxidative addition intermediates (e.g., aryl bromides/iodides). Terminal alkynes extend scope to alkyl-substituted products .
  • Substituent effects : Electron-withdrawing groups on the pyridine ring direct electrophiles to the 2-position, while bulky substituents sterically hinder competing pathways .
  • Mechanistic studies : Isotopic labeling and kinetic profiling can identify rate-determining steps (e.g., cyclization vs. elimination) .

Q. How can researchers resolve contradictory data on the biological activity of pyrazolo[1,5-a]pyridine derivatives across different studies?

Contradictions often arise from variations in assay conditions or substituent effects. Methodological approaches include:

  • Standardized screening protocols : Use consistent kinase panels (e.g., CK2, PIM1) and IC50 determination methods (e.g., fluorescence polarization) .
  • Structure-activity relationship (SAR) analysis : Compare derivatives with systematic substitutions (e.g., 4-Bromo vs. 4-Chloro analogs) to isolate electronic/steric contributions .
  • Meta-analysis : Cross-reference data from independent studies (e.g., IC50 values for CK2 inhibition: 0.32–0.45 µM in vs. 1.2 µM in unrelated assays) to identify outliers.

Q. What methodologies enable the development of pyrazolo[1,5-a]pyridine-based fluorescent probes for cellular imaging?

Key steps involve:

  • Fluorophore design : Introduce electron-donating/withdrawing groups (e.g., carboxylic acid at position 3) to tune intramolecular charge transfer (ICT) and pKa (e.g., pH 3.03) .
  • Quantum yield optimization : Measure fluorescence intensity in varying solvents (e.g., φ = 0.64 in aqueous buffer) and validate with time-resolved spectroscopy .
  • Cellular validation : Use confocal microscopy to monitor pH changes in RAW 264.7 macrophages, ensuring minimal cytotoxicity (<10% cell death at 10 µM) .

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